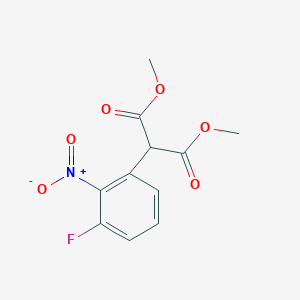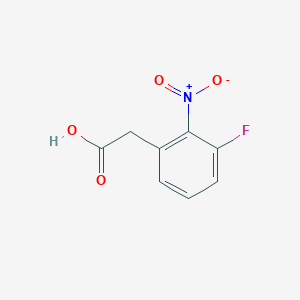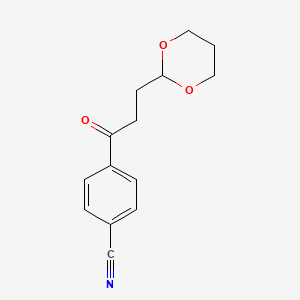
4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone is a chemical compound that is likely to be of interest due to its potential applications in organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research. For instance, cyano derivatives are known to be useful in the synthesis of liquid-crystalline materials, as indicated by the study on cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinanes, which exhibit promising properties for electrooptic display devices . Additionally, the synthesis of related compounds, such as 4-cyano-1,3-dioxanes, has been explored for their utility in natural product synthesis, highlighting the relevance of cyano groups in synthetic chemistry .
Synthesis Analysis
The synthesis of cyano-containing compounds can be complex and often requires specific conditions and catalysts. For example, the copper-catalyzed asymmetric formal [4 + 2] cycloaddition is a method used to construct chiral benzoxazines with cyano groups, demonstrating the importance of catalysis in such reactions . Similarly, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one involved isomerization and alkylation steps, which could be analogous to the methods used for synthesizing 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone . The synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol also provides insight into the multi-step processes that might be involved in the synthesis of related cyano compounds .
Molecular Structure Analysis
The molecular structure of cyano compounds can significantly influence their reactivity and physical properties. The presence of the cyano group can affect the electronic distribution within the molecule, which is crucial for understanding its reactivity. Although the papers do not directly discuss the molecular structure of 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone, they do provide information on related structures. For instance, the abnormal product mentioned in the synthesis of a chromanone derivative highlights the unexpected outcomes that can arise from structural modifications .
Chemical Reactions Analysis
Cyano groups are known to participate in various chemical reactions, often acting as electrophiles due to the electron-withdrawing nature of the cyano group. The papers provided discuss different reactions involving cyano compounds, such as the cycloaddition reactions for constructing chiral benzoxazines and the alkylation reactions for synthesizing diol derivatives . These studies suggest that 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone could also undergo similar reactions, potentially leading to a wide range of derivatives and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano compounds are influenced by their molecular structure. For example, the cyano derivatives of dioxaborinanes exhibit low nematic-isotropic transition temperatures and high positive dielectric anisotropy, making them suitable for liquid-crystalline mixtures . The presence of the 1,3-dioxane ring in 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone could also impart unique properties, such as solubility and stability, which are important for its practical applications. The synthesis techniques and characterization methods discussed in the papers, including IR, 1H-NMR, and mass spectrometry, are essential tools for analyzing these properties .
Aplicaciones Científicas De Investigación
Catalytic Cleavage and Synthesis
The catalytic cleavage of substituted 1,3-dioxanes, including compounds structurally related to 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone, has been explored using palladium or CuOCr2O3BaCrO4 catalysts. This process can produce primary alcohols and propiophenone selectively, contributing to the synthesis of various organic compounds (Červený, Marhoul, & Růžička, 1977).
Material Science: Electrochromic Polymers
In material science, derivatives similar to 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone have been incorporated into polymers displaying electrochromic properties. These polymers exhibit reversible redox behavior and multi-electrochromic properties, suitable for applications in electrochromic devices (Hou et al., 2016).
Organic Synthesis
The compound and its derivatives serve as valuable intermediates in organic synthesis, facilitating the formation of complex molecules. For instance, intramolecular carbopalladation of cyano groups has been employed to synthesize 2-aminonaphthalenes and 1,3-benzoxazine derivatives, showcasing the versatility of cyano-containing compounds in constructing heterocyclic structures (Tian, Pletnev, & Larock, 2003).
Cyanohydrin Acetonide Chemistry
Cyanohydrin acetonides, closely related to 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone, are highlighted for their practical approach to syn-1,3-diol synthesis. These compounds are crucial in the development of methodologies for natural product synthesis, representing a significant area of research in organic chemistry (Sinz & Rychnovsky, 2001).
Propiedades
IUPAC Name |
4-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c15-10-11-2-4-12(5-3-11)13(16)6-7-14-17-8-1-9-18-14/h2-5,14H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUNZOODGSQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646044 |
Source


|
| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone | |
CAS RN |
898756-72-4 |
Source


|
| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

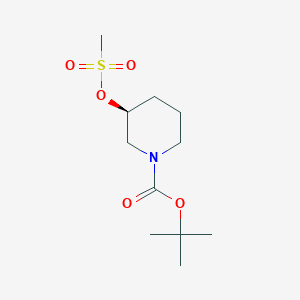
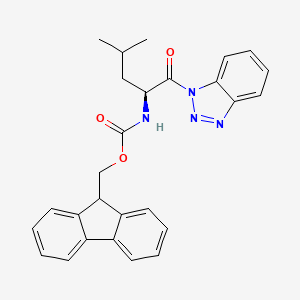
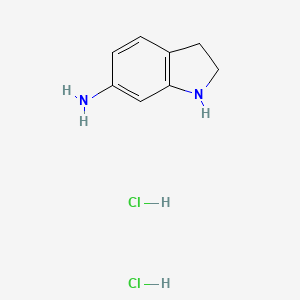
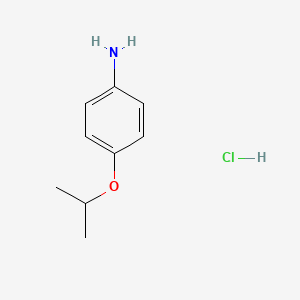

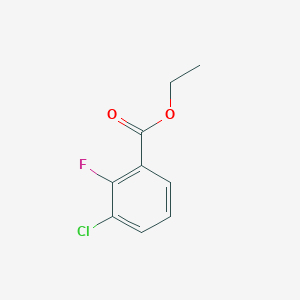
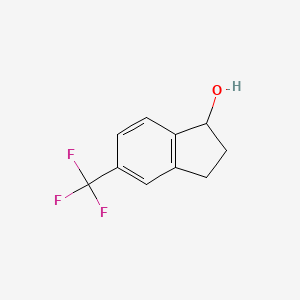
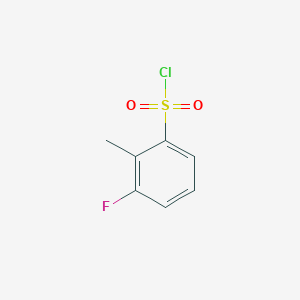
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)
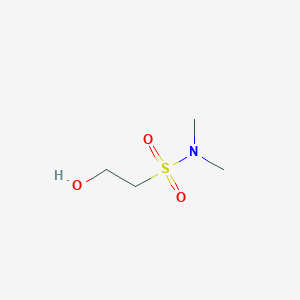
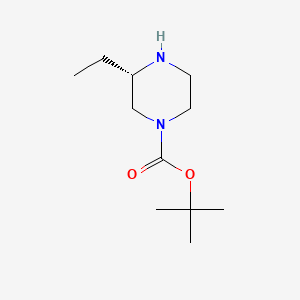
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
